molecular formula C21H20N4O5S B6481742 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899996-43-1

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B6481742
CAS No.: 899996-43-1
M. Wt: 440.5 g/mol
InChI Key: PDRDKIWWNLQUJC-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked to a propanamide chain bearing a 1,1,3-trioxo-2,3-dihydrobenzothiazole moiety. Pyrazolone derivatives are well-documented intermediates in synthesizing antipyretic and analgesic agents, as seen in related compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide ().

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-14-19(21(28)25(23(14)2)15-8-4-3-5-9-15)22-18(26)12-13-24-20(27)16-10-6-7-11-17(16)31(24,29)30/h3-11H,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRDKIWWNLQUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The target compound’s 1,1,3-trioxo-benzothiazole group distinguishes it from analogs with alternative substituents. Key comparisons include:

Table 1: Substituent-Based Comparison
Compound (Reference) Substituent Molecular Weight (g/mol) Key Properties
Target Compound 1,1,3-Trioxo-2,3-dihydrobenzothiazole ~400 (estimated) High polarity, strong hydrogen-bonding capacity, crystalline stability
Isoindole-1,3-dione 470.51 Moderate solubility, planar aromatic system for π-π stacking
Hydrazinecarbothioamide + 2-oxoindole 380.45 Thioamide group enhances metal coordination potential
2-Chloropropanamide 293.75 Increased lipophilicity, potential for enhanced membrane permeability
4-(Methylsulfanyl)phenyl 379.46 Sulfur-containing group may modulate redox activity
Key Observations:
  • Hydrogen Bonding : The target compound’s sulfonamide group enables stronger hydrogen bonds compared to the methylsulfanyl group in or the chloro-propanamide in . This property is critical for crystal packing and solubility .
  • Biological Relevance: The pyrazolone core is a known pharmacophore for antipyretic activity. The benzothiazole sulfonamide may enhance binding to inflammatory targets (e.g., COX enzymes) compared to simpler analogs like the formamide derivative in .

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